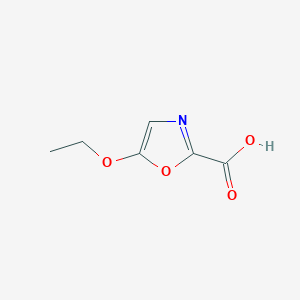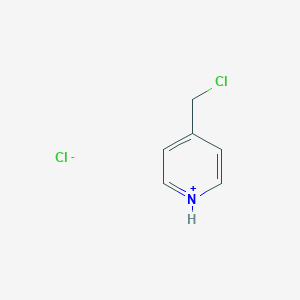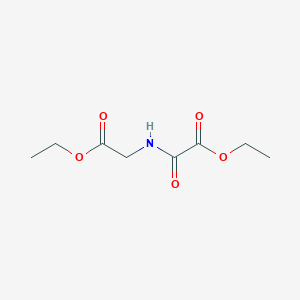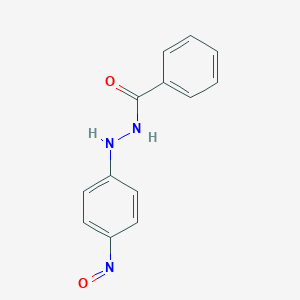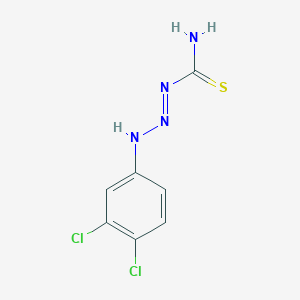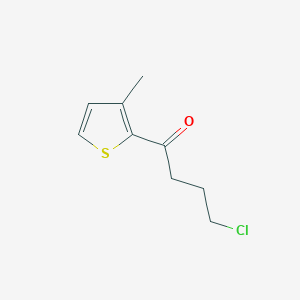
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a versatile chemical compound with the molecular formula C9H11ClOS and a molecular weight of 202.701 g/mol . This compound is known for its unique properties and finds applications in various scientific fields, including synthetic chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one typically involves the reaction of 3-methylthiophene with butanone in the presence of a chlorinating agent. The reaction conditions often include:
Reagents: 3-methylthiophene, butanone, chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)
Solvents: Common solvents include dichloromethane or chloroform
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification: Techniques such as distillation or recrystallization are employed to obtain high-purity products
Quality Control: Analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to verify the compound’s purity and composition
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones
Reduction: Reduction reactions can convert the carbonyl group to an alcohol
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents
Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Corresponding amines or thiols
Scientific Research Applications
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one has a wide range of applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules
Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates
Material Science: Utilized in the development of novel materials with specific properties
Biological Studies: Explored for its interactions with biological systems and potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions
Comparison with Similar Compounds
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(2-thienyl)butan-1-one: Similar structure but with a different thiophene substitution pattern
4-Chloro-1-(3-methylphenyl)butan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring
Uniqueness
Structural Features: The presence of the 3-methylthiophene ring imparts unique electronic and steric properties
Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of the substituents
Properties
IUPAC Name |
4-chloro-1-(3-methylthiophen-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFZLRXPWTDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
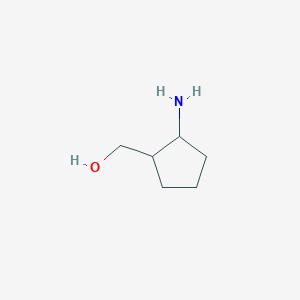
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
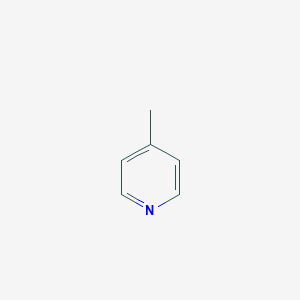
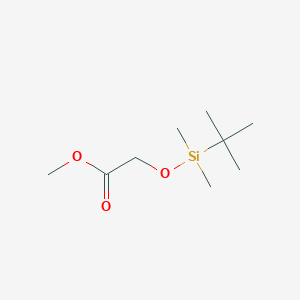
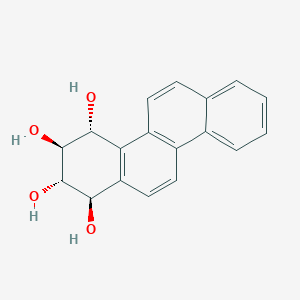
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
